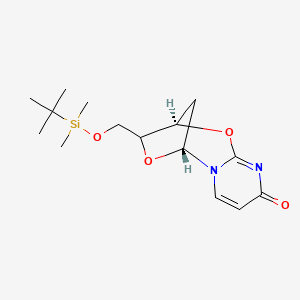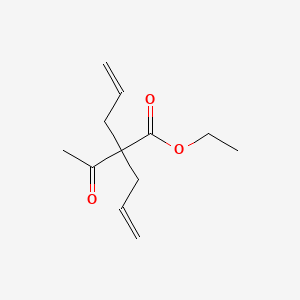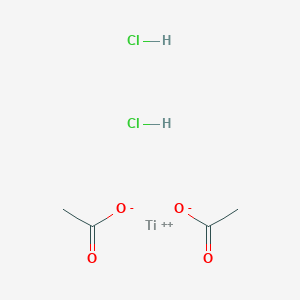
Titanium(2+) acetate--hydrogen chloride (1/2/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium(2+) acetate–hydrogen chloride (1/2/2) is a chemical compound that consists of titanium in the +2 oxidation state, acetate ions, and hydrogen chloride
準備方法
The synthesis of Titanium(2+) acetate–hydrogen chloride (1/2/2) typically involves the reaction of titanium(IV) chloride with acetic acid and hydrogen chloride under controlled conditions. The reaction can be represented as follows:
TiCl4+2CH3COOH+2HCl→Ti(CH3COO)2Cl2+2H2O
This reaction requires careful control of temperature and concentration to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to isolate the compound.
化学反応の分析
Titanium(2+) acetate–hydrogen chloride (1/2/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium, such as titanium(IV).
Reduction: It can be reduced to titanium metal or lower oxidation states under specific conditions.
Substitution: The acetate and chloride ligands can be substituted with other ligands, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium or magnesium, and various ligands for substitution reactions. Major products formed from these reactions include titanium oxides, titanium halides, and other titanium complexes.
科学的研究の応用
Titanium(2+) acetate–hydrogen chloride (1/2/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other titanium compounds and as a catalyst in various chemical reactions.
Biology: The compound’s potential biocompatibility makes it of interest for biomedical applications, such as in the development of implants and prosthetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of high-performance materials, coatings, and as a catalyst in industrial processes.
作用機序
The mechanism by which Titanium(2+) acetate–hydrogen chloride (1/2/2) exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, the titanium center can facilitate the activation of substrates and promote chemical transformations. In biological systems, its biocompatibility and potential antimicrobial properties may be related to its interaction with cellular components and disruption of microbial cell membranes.
類似化合物との比較
Titanium(2+) acetate–hydrogen chloride (1/2/2) can be compared with other titanium compounds, such as:
Titanium(IV) oxide (TiO2): Widely used as a photocatalyst and in pigments.
Titanium(IV) chloride (TiCl4): Used as a precursor for the synthesis of other titanium compounds.
Titanium(III) chloride (TiCl3): Used in organic synthesis and as a reducing agent
特性
CAS番号 |
4644-35-3 |
|---|---|
分子式 |
C4H8Cl2O4Ti |
分子量 |
238.87 g/mol |
IUPAC名 |
titanium(2+);diacetate;dihydrochloride |
InChI |
InChI=1S/2C2H4O2.2ClH.Ti/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H;/q;;;;+2/p-2 |
InChIキー |
WFOJUSGOAQRRDP-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].Cl.Cl.[Ti+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



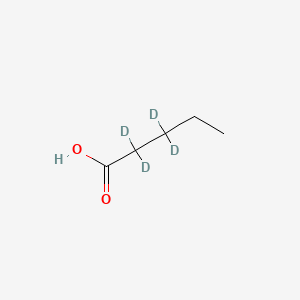
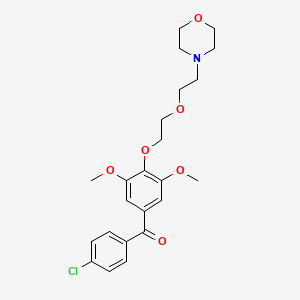
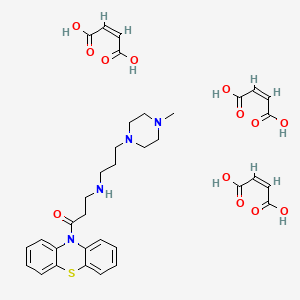
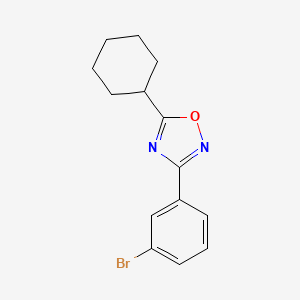
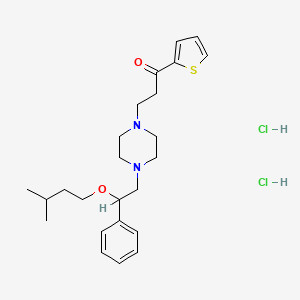
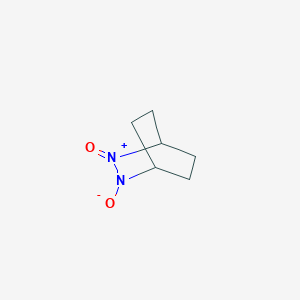
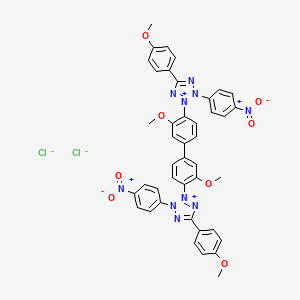

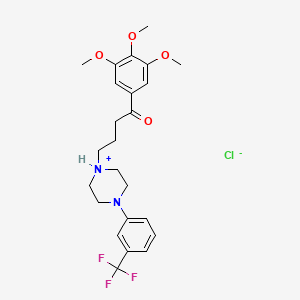
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
